![molecular formula C13H19ClN2O B1488653 2-{[4-(Aminometil)piperidin-1-il]metil}-4-clorofenol CAS No. 1284458-66-7](/img/structure/B1488653.png)
2-{[4-(Aminometil)piperidin-1-il]metil}-4-clorofenol
Descripción general
Descripción
This compound, commonly referred to as AMPCP, is an organic compound that has generated interest in scientific research. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2O, and it has a molecular weight of 254.75 g/mol. The SMILES string representation is NCC1CCN (CCO)CC1 .Chemical Reactions Analysis
Piperidines undergo a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de piperidina, incluido nuestro compuesto de interés, se han utilizado en el desarrollo de agentes anticancerígenos. La presencia del grupo piperidina puede aumentar la citotoxicidad contra las células cancerosas. Por ejemplo, los compuestos de N-(piperidina-4-il) benzamida han mostrado resultados prometedores en el aumento de la citotoxicidad cuando hay grupos halógenos, carboxilo, nitro o metilo presentes en el anillo .
Propiedades Antimicrobianas y Antifúngicas
Las características estructurales de los derivados de piperidina contribuyen a su eficacia antimicrobiana y antifúngica. Estos compuestos se pueden diseñar para dirigirse a vías microbianas específicas, inhibiendo así el crecimiento de bacterias y hongos dañinos .
Efectos Antivirales y Antimaláricos
Los compuestos basados en piperidina han mostrado potencial en el tratamiento de infecciones virales y maláricas. Su capacidad para interferir con el ciclo de vida de los virus y las especies de Plasmodium (el agente causante de la malaria) los hace valiosos en este campo .
Usos Analgésicos y Antiinflamatorios
Las propiedades analgésicas y antiinflamatorias de los derivados de piperidina los hacen adecuados para el tratamiento del dolor y la inflamación. Pueden modular las vías del dolor y las respuestas inflamatorias del cuerpo, proporcionando alivio a los pacientes .
Aplicaciones Antihipertensivas y Cardiovasculares
Los derivados de piperidina pueden actuar sobre diversos objetivos cardiovasculares, ofreciendo posibles beneficios en el control de la hipertensión y otras enfermedades cardiovasculares. Pueden afectar el tono del músculo liso vascular y la frecuencia cardíaca para lograr efectos terapéuticos .
Tratamiento de Trastornos Neurológicos
Los compuestos con la estructura de piperidina se han explorado por su utilidad en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la psicosis. Pueden cruzar la barrera hematoencefálica e interactuar con los receptores del sistema nervioso central .
Mecanismo De Acción
- However, we can explore related compounds to gain insights. For instance, the piperidine nucleus often plays a significant role in drug discovery . In this case, the compound’s structure suggests that it may interact with receptors or enzymes involved in cellular processes.
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of this enzyme, which in turn affects cell cycle progression . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of the compound can cause adverse effects such as organ toxicity and metabolic disturbances.
Metabolic Pathways
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many compounds . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into certain cell types or tissues, leading to higher local concentrations and enhanced biological effects.
Subcellular Localization
The subcellular localization of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression.
Propiedades
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMLEDSTVTOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


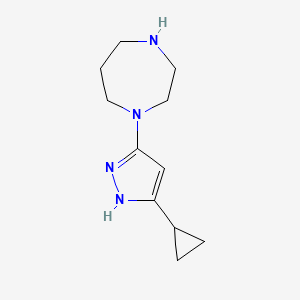
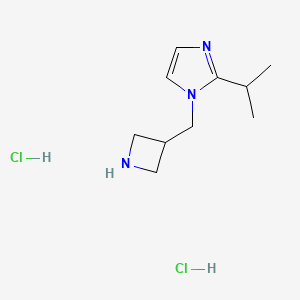

![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
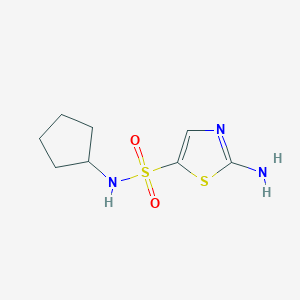

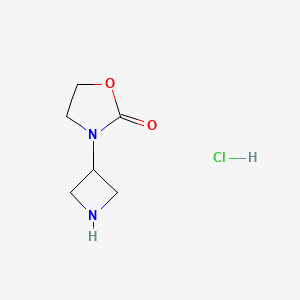
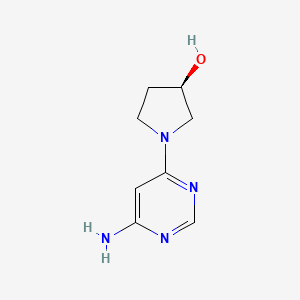
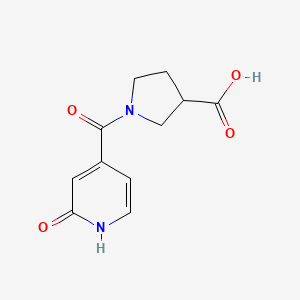
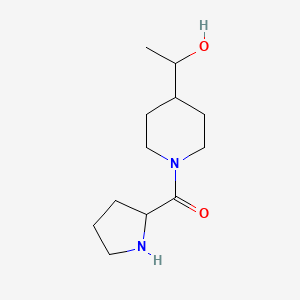
![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)
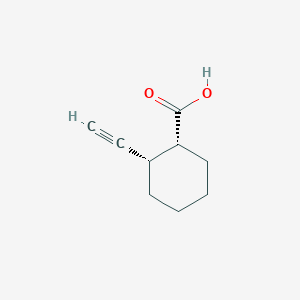
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)
